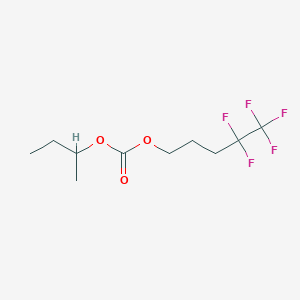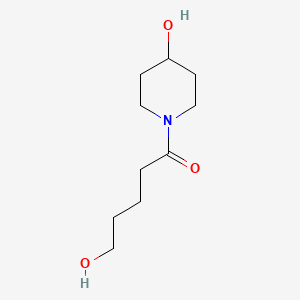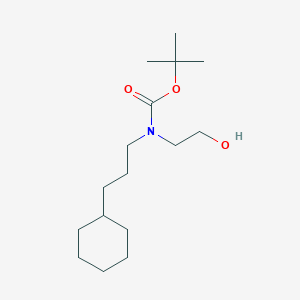
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a cyclohexylpropyl group, and a hydroxyethyl group attached to the carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyclohexylpropylamine and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
科学研究应用
Chemistry: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without affecting the amine group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate structure can be modified to enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用机制
The mechanism of action of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Comparison:
- tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexylpropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The hydroxyethyl group in this compound provides additional sites for hydrogen bonding and other interactions, enhancing its versatility in various applications.
- Compared to other carbamates, this compound may exhibit different reactivity and stability profiles, making it suitable for specific synthetic and industrial processes.
属性
分子式 |
C16H31NO3 |
|---|---|
分子量 |
285.42 g/mol |
IUPAC 名称 |
tert-butyl N-(3-cyclohexylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17(12-13-18)11-7-10-14-8-5-4-6-9-14/h14,18H,4-13H2,1-3H3 |
InChI 键 |
KAWSOLGQHIIVQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCC1CCCCC1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


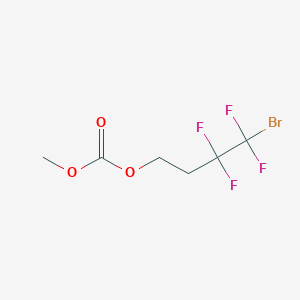

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

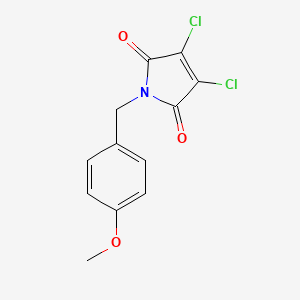


![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

